2-(5-Bromopyridin-2-yl)ethanamine dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane . The amination step involves the use of ethanamine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxidized products, and reduced amine derivatives .
Scientific Research Applications
2-(5-Bromopyridin-2-yl)ethanamine dihydrochloride is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloropyridin-2-yl)ethanamine dihydrochloride
- 2-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
- 2-(5-Iodopyridin-2-yl)ethanamine dihydrochloride
Uniqueness
2-(5-Bromopyridin-2-yl)ethanamine dihydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound . This makes it particularly useful in certain chemical syntheses and research applications where bromine’s reactivity is advantageous .
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c8-6-1-2-7(3-4-9)10-5-6;;/h1-2,5H,3-4,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOXXXZGMVDWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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